

# Purity specifications of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

**Cat. No.:** B2395503

[Get Quote](#)

An In-Depth Technical Guide to the Purity Specifications of **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid**

## Introduction

**1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid** (CAS No. 1006469-47-1) is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a carboxylic acid moiety with a substituted pyrazole ring, make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance, as it directly impacts the quality, safety, and efficacy of the final drug product. Impurities introduced at this stage can lead to unwanted side reactions, reduced yields, and potentially toxic by-products in the API.[1]

This technical guide provides a comprehensive overview of the purity specifications for **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid**, designed for researchers, scientists, and drug development professionals. The narrative explains the scientific rationale behind each specification and provides detailed, field-proven methodologies for their assessment. The protocols described herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2]

## Rationale for Purity Control

The control of impurities in pharmaceutical intermediates is a critical aspect of drug development, mandated by global regulatory bodies.[2][3] The ICH Q3A(R2) guideline for impurities in new drug substances provides a framework for reporting, identifying, and qualifying impurities.[2] Establishing stringent purity specifications for **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid** ensures:

- Consistency of Manufacturing: Tight control over the impurity profile from batch to batch indicates a well-controlled and validated manufacturing process.[2]
- Safety of the Final API: Limiting potentially toxic, mutagenic, or pharmacologically active impurities safeguards patient health.
- Efficacy and Stability: The presence of impurities can degrade the active substance or interfere with its mechanism of action, affecting the final drug's efficacy and shelf-life.[1][3]

## Quality Specifications and Acceptance Criteria

The following table summarizes the recommended purity specifications for **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid**. These criteria are based on typical requirements for pharmaceutical intermediates and should be justified based on data from the specific manufacturing process and intended use.[1][4][5]

| Test Parameter             | Acceptance Criteria                   | Analytical Method                                   |
|----------------------------|---------------------------------------|-----------------------------------------------------|
| Appearance                 | White to off-white crystalline powder | Visual Inspection                                   |
| Identity                   | Conforms to the structure             | <sup>1</sup> H NMR, <sup>13</sup> C NMR, Mass Spec. |
| Assay                      | ≥ 98.0% (on anhydrous basis)          | HPLC (UV Detection)                                 |
| Organic Impurities         | HPLC (UV Detection)                   |                                                     |
| * Any Unspecified Impurity | ≤ 0.10%                               |                                                     |
| * Total Impurities         | ≤ 1.0%                                |                                                     |
| Water Content              | ≤ 0.5%                                | Karl Fischer Titration                              |
| Residue on Ignition        | ≤ 0.1%                                | USP <281> / Ph. Eur. 2.4.14                         |
| Heavy Metals               | ≤ 10 ppm                              | ICP-MS (USP <232>/<233>)                            |
| Residual Solvents          | Complies with ICH Q3C limits          | Headspace GC-MS                                     |

## Detailed Analytical Methodologies

### Identification

Positive identification is crucial to ensure the correct material is being used. A combination of spectroscopic methods provides unambiguous structural confirmation.

#### 3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a unique fingerprint of the molecule.

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): The proton spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the hydroxyethyl group, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns must be consistent with the structure of **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid**.

- $^{13}\text{C}$  NMR (100 MHz, DMSO-d<sub>6</sub>): The carbon spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the hydroxyethyl side chain.[6][7][8]

### 3.1.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

- Method: Electrospray Ionization (ESI) in positive or negative mode.
- Expected Mass: The monoisotopic mass is 156.0535 g/mol .[9] In positive mode, the  $[\text{M}+\text{H}]^+$  ion would be observed at m/z 157.0608. In negative mode, the  $[\text{M}-\text{H}]^-$  ion would be observed at m/z 155.0462.[9]

## Assay and Organic Impurities by HPLC

A single, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for quantifying the active substance and detecting organic impurities. Given the polar and acidic nature of the analyte, a reversed-phase method with a polar-modified column is recommended to achieve good retention and peak shape.[10][11][12]

### Rationale for Method Design:

- Stationary Phase: An Agilent Polaris C18-A or similar polar-embedded phase is chosen to prevent "phase collapse" that can occur with traditional C18 columns in highly aqueous mobile phases.[12] This ensures robust and reproducible retention for the polar analyte.
- Mobile Phase: A simple acidic mobile phase (e.g., using phosphoric or formic acid) is used. Working at a pH well below the pKa of the carboxylic acid (typically around 4-5) ensures the analyte is in its protonated, less polar form, leading to better retention on a reversed-phase column.[10]
- Detection: UV detection at a wavelength where the pyrazole chromophore has significant absorbance (e.g., 210-230 nm) provides good sensitivity for both the main component and potential impurities.

### Exemplary HPLC Protocol:

| Parameter      | Condition                                                                    |
|----------------|------------------------------------------------------------------------------|
| Column         | Agilent Polaris C18-A, 4.6 x 150 mm, 3.5 µm (or equivalent)                  |
| Mobile Phase A | 0.1% Phosphoric Acid in Water                                                |
| Mobile Phase B | Acetonitrile                                                                 |
| Gradient       | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B over 1 min |
| Flow Rate      | 1.0 mL/min                                                                   |
| Column Temp.   | 30 °C                                                                        |
| Injection Vol. | 10 µL                                                                        |
| Detector       | UV at 220 nm                                                                 |
| Sample Prep.   | 0.5 mg/mL in Water/Acetonitrile (95:5)                                       |

### Workflow for HPLC Analysis

Figure 1: HPLC Workflow for Purity and Assay Determination.

[Click to download full resolution via product page](#)

Caption: Figure 1: HPLC Workflow for Purity and Assay Determination.

#### Potential Process-Related Impurities:

While a definitive list requires knowledge of the specific synthetic route, common impurities in pyrazole synthesis can include:[13][14]

- Starting Materials: Unreacted starting materials used in the pyrazole ring formation.
- Regioisomers: Formation of isomeric pyrazole structures, a common challenge in pyrazole synthesis.[15]
- By-products: Compounds formed from side reactions, such as dimers or products of incomplete cyclization.

- Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under certain conditions.

## Water Content

- Method: Karl Fischer Titration (USP <921>)
- Rationale: Excess water can affect the stability and reactivity of the intermediate in subsequent synthetic steps.<sup>[4]</sup> A limit of  $\leq 0.5\%$  is a standard specification for crystalline solid intermediates.

## Residue on Ignition (Sulfated Ash)

- Method: USP <281> / Ph. Eur. 2.4.14
- Rationale: This test quantifies the amount of inorganic impurities (e.g., residual inorganic salts, catalysts) that are not volatile at high temperatures. A low limit ( $\leq 0.1\%$ ) ensures the absence of significant inorganic contamination.

## Heavy Metals

- Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-AES (USP <232>/<233>)
- Rationale: This test controls for elemental impurities that may have been introduced from catalysts, reagents, or manufacturing equipment. The limits are based on the stringent safety requirements outlined in ICH Q3D.

## Residual Solvents

- Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
- Rationale: Solvents used during synthesis and purification must be controlled to levels that are considered safe. The acceptance criteria are dictated by the ICH Q3C guideline, which classifies solvents based on their toxicity. A thorough understanding of the manufacturing process is essential to define the list of solvents to be tested.

### Logical Flow for Purity Specification Testing



Figure 2: Logical workflow for batch release testing.

[Click to download full resolution via product page](#)

Caption: Figure 2: Logical workflow for batch release testing.

## Conclusion

The purity of **1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid** is a critical quality attribute that must be rigorously controlled to ensure the successful development of safe and effective pharmaceuticals. This guide outlines a comprehensive set of specifications and analytical

methodologies grounded in scientific principles and regulatory expectations. Adherence to these standards, from raw material sourcing through to final intermediate release, is essential for maintaining the integrity of the drug development process and ultimately protecting patient health. The described methods are exemplary and require validation according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
- 2. [fda.gov](http://fda.gov) [fda.gov]
- 3. [d-nb.info](http://d-nb.info) [d-nb.info]
- 4. [nbinno.com](http://nbinno.com) [nbinno.com]
- 5. [database.ich.org](http://database.ich.org) [database.ich.org]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [Thieme E-Books & E-Journals](http://Thieme E-Books & E-Journals) [thieme-connect.de]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [PubChemLite - 1-\(2-hydroxyethyl\)-1h-pyrazole-4-carboxylic acid \(C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>\)](http://PubChemLite - 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid (C6H8N2O3)) [pubchemlite.lcsb.uni.lu]
- 10. [agilent.com](http://agilent.com) [agilent.com]
- 11. [hplc.eu](http://hplc.eu) [hplc.eu]
- 12. [lcms.cz](http://lcms.cz) [lcms.cz]
- 13. [Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline](http://Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline) [pharmaguideline.com]
- 14. [Pyrazole synthesis](http://Pyrazole synthesis) [organic-chemistry.org]
- 15. [WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents](http://WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents) [patents.google.com]

- To cite this document: BenchChem. [Purity specifications of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2395503#purity-specifications-of-1-2-hydroxyethyl-1h-pyrazole-4-carboxylic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)